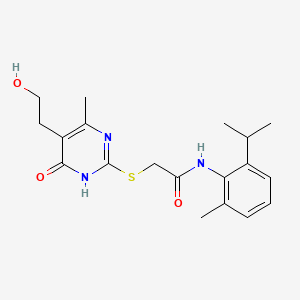![molecular formula C16H12Cl2N4OS B5990077 1-(2,4-Dichlorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5990077.png)
1-(2,4-Dichlorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 2,4-dichloroaniline with 3-methylbenzoic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3)
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(2,4-Dichlorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(2,4-Dichlorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
- 1-(2,4-Dichlorophenyl)-3-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea
Uniqueness
1-(2,4-Dichlorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to its specific substitution pattern on the phenyl rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-9-3-2-4-10(7-9)14-21-22-16(24-14)20-15(23)19-13-6-5-11(17)8-12(13)18/h2-8H,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLGOAVJVGDLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(2-fluorophenyl)ethyl]-1-methylpiperidine](/img/structure/B5989994.png)
![N-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5990003.png)
![N-[2,2-dimethyl-3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide](/img/structure/B5990012.png)
![N-({1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methyl)acetamide](/img/structure/B5990016.png)
![2-(3-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine](/img/structure/B5990031.png)

![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B5990052.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5990065.png)
![[3-(3,4-dimethylanilino)piperidin-1-yl]-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone](/img/structure/B5990070.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5990085.png)
![1-(1-{1-[(2,5-difluorophenyl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5990092.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(2-thienyl)butanamide](/img/structure/B5990097.png)

![7-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5990105.png)
